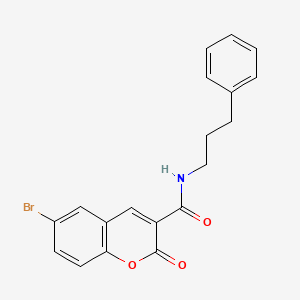
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that combines a benzene ring with a pyrone. Its molecular formula is C19H16BrNO3, and it has a molar mass of approximately 386.24 g/mol. The compound's unique structural features, including the bromo group at the 6-position and a carboxamide functional group at the 3-position, suggest potential biological activities that merit investigation.
The compound's structural complexity enhances its potential pharmacological profile. The presence of the phenylpropyl side chain may contribute to its interaction with various biological targets, potentially leading to diverse therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C19H16BrNO3 |
| Molar Mass | 386.24 g/mol |
| IUPAC Name | 6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
| CAS Number | Not specified |
Anticancer Activity
Preliminary studies suggest that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant activity against liver carcinoma (HEPG2) with reported IC50 values ranging from 2.70 µM to 4.90 µM for structurally related compounds . While direct data on this specific compound is sparse, its structural analogs indicate potential for similar activity.
The precise mechanism of action for this compound remains to be elucidated. Interaction studies are essential for understanding how this compound binds to biological targets and exerts its effects. Chromenes are known to interact with various enzymes and receptors, which may include inhibition of key pathways involved in cancer progression and inflammation.
Comparative Analysis with Related Compounds
To contextualize the potential of this compound, it is useful to compare it with other known chromene derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Coumarin | C9H6O2 | Anticoagulant activity |
| Warfarin | C19H16O4 | Anticoagulant |
| Osthole | C12H10O4 | Anti-inflammatory |
| Psoralen | C11H8O3 | Phototherapy agent |
The unique bromo substitution in this compound may enhance its biological activity compared to simpler derivatives like coumarin or psoralen.
Case Studies and Research Findings
While direct case studies on this specific compound are lacking, research on related chromenes provides insight into their therapeutic potentials:
- Antitumor Activity : In vitro studies have demonstrated that certain chromene derivatives possess significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance efficacy.
- Antioxidant Properties : Chromenes have been noted for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases.
Properties
IUPAC Name |
6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZRZNPSXYAYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














